N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-13(25)20-15-3-7-17(8-4-15)29(27,28)23-11-9-14(10-12-23)18-21-22(2)19(26)24(18)16-5-6-16/h3-4,7-8,14,16H,5-6,9-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKIGVGYEKAXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Cyclopropyl group : Known for its unique steric properties.
- Triazole ring : Often associated with antimicrobial and anticancer activities.
- Piperidine moiety : Commonly found in various pharmacologically active compounds.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.
Antimicrobial Properties
Several studies have indicated that compounds with similar structures exhibit antimicrobial activity. For example:
- Triazole derivatives are known for their antifungal properties and may also possess antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has shown that triazole-containing compounds can inhibit tumor growth:
- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of apoptotic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the effect of triazole derivatives on cancer cell lines (IC50 values ranged from 10 to 50 µM). |
| Study 2 | Reported significant antibacterial activity against E. coli and S. aureus (minimum inhibitory concentration (MIC) values ≤ 32 µg/mL). |
| Study 3 | Evaluated the compound's effect on apoptotic markers in breast cancer cells, showing increased expression of pro-apoptotic proteins. |
Detailed Research Findings
- Antimicrobial Activity : A study found that similar triazole compounds exhibited significant inhibition against bacterial strains, suggesting a potential application in treating infections.
- Anticancer Mechanisms : Research indicated that compounds with a triazole ring could effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide, we analyze its structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Core Conservation: The triazolone-piperidine scaffold is a common feature in analogs like Compounds 1 and 5. Modifications in regions analogous to the cyclopropyl or phenylacetamide groups (e.g., regions A/B in ) significantly alter electronic environments, which may impact solubility, binding affinity, or metabolic stability .
Spectroscopic Differences :
- NMR comparisons () highlight that substituents in specific regions (e.g., positions 29–44) induce chemical shift variations. The target compound’s cyclopropyl group likely deshields nearby protons, similar to the shifts observed in region A of Compound 1 .
Lumping Strategy Relevance: ’s lumping approach groups compounds with shared functional groups (e.g., triazolones, sulfonamides) to predict reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
